5-Nitrobenzo[cd]indol-2(1H)-one
Description
Historical Context and Evolution of Naphthostyril Systems in Chemical Sciences
Historically known as naphthostyrils, benzo[cd]indol-2(1H)-one and its derivatives first gained prominence as key intermediates in the synthesis of vat dyes and organic pigments. nih.gov The rigid, planar structure of the naphthostyril system provided a robust chromophore that could be chemically modified to produce a range of colors. N-alkylated naphthostyrils, for instance, were found to be valuable precursors for various dyes. acs.org The condensation of these compounds with anilines was a common strategy to generate new dye molecules. acs.org Furthermore, naphthostyril was identified as a precursor to anthanthrone, a significant vat dye. acs.org The historical importance of these compounds is underscored by numerous patents detailing their application in creating dyes for a variety of materials, including polyester (B1180765) and other synthetic fibers.
Structural Significance of the Benzo[cd]indol-2(1H)-one Core in Medicinal Chemistry and Organic Synthesis
In recent decades, the focus of research on the benzo[cd]indol-2(1H)-one scaffold has pivotally shifted towards its applications in medicinal chemistry and organic synthesis. researchgate.net Its unique, rigid, and planar structure makes it an attractive framework for the design of molecules that can interact with biological targets with high specificity.
The versatility of the benzo[cd]indol-2(1H)-one core is evident in its use as a foundational structure for a variety of biologically active compounds. It has been successfully employed to develop:
BET Bromodomain Inhibitors: The discovery of benzo[cd]indol-2(1H)-one derivatives as potent and specific inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins has been a significant breakthrough. acs.orgacs.orgresearchgate.net These proteins are crucial regulators of gene expression, and their inhibition has shown promise in the treatment of cancer and inflammatory diseases. acs.orgacs.org Structure-based virtual screening and subsequent optimization have led to the identification of highly potent compounds, with some exhibiting Kd values in the nanomolar range against the BRD4 bromodomain. acs.org
Anti-metastatic Agents: Researchers have designed and synthesized benzo[cd]indol-2(1H)-one derivatives that target lysosomes, which are critical organelles in cancer cell metabolism and migration. nih.gov Certain polyamine conjugates of this scaffold have demonstrated the ability to inhibit pulmonary metastasis in preclinical models by inducing apoptosis and autophagy. nih.gov
Hedgehog Pathway Inhibitors: The benzo[cd]indol-2(1H)-one scaffold has been identified as a promising starting point for the development of inhibitors of the Hedgehog (HH) signaling pathway. nih.gov Aberrant activation of this pathway is implicated in several types of cancer. nih.gov
The following table summarizes the biological activity of selected Benzo[cd]indol-2(1H)-one derivatives:
| Compound/Derivative | Target | Activity | Reference |
| Compound 85 | BRD4 Bromodomain | Kd = 137 nM | acs.org |
| Compound with Kd of 124 nM | BRD4 Bromodomain | Kd = 124 nM | acs.org |
| Compound 15f | Lysosome-mediated pathways | Inhibits hepatocellular carcinoma migration | nih.gov |
| Compound 1 | Hedgehog Signaling Pathway | Sub-micromolar potency in cell models | nih.gov |
Academic Relevance of Nitro-Substituted Benzo[cd]indol-2(1H)-one Derivatives
The introduction of a nitro group onto the benzo[cd]indol-2(1H)-one scaffold can significantly modulate its electronic properties and biological activity. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. researchgate.net
While research on nitro-substituted benzo[cd]indol-2(1H)-ones is not as extensive as for other derivatives, it is an area of growing interest. The position of the nitro group on the aromatic ring system is critical in determining the specific properties of the resulting compound. For instance, nitro-substituted 2-amino-1H-benzo[de]isoquinoline-1,3-diones, which share a similar structural core, have been investigated as versatile photoinitiators for polymerization reactions. google.com This suggests that the nitro-functionalized benzo[cd]indol-2(1H)-one scaffold could also possess interesting photophysical properties.
Furthermore, the nitro group is a well-known pharmacophore in medicinal chemistry, often associated with antimicrobial activity. nih.govresearchgate.net The reduction of the nitro group within a biological system can lead to the formation of reactive species that are toxic to microorganisms. researchgate.net This raises the possibility of developing nitro-substituted benzo[cd]indol-2(1H)-one derivatives as novel antimicrobial agents.
Specific Research Landscape Pertaining to 5-Nitrobenzo[cd]indol-2(1H)-one
Despite the established significance of the benzo[cd]indol-2(1H)-one scaffold and the potential of nitro-substitution, the specific research landscape for This compound is currently very limited. A search of the scientific literature reveals a notable absence of published studies detailing its synthesis, characterization, or specific applications.
The compound is listed by chemical suppliers with the CAS number 65300-69-8, indicating its availability for research purposes. However, without dedicated studies, its specific physicochemical properties, biological activities, and potential as a research tool or therapeutic agent remain largely unexplored. The lack of published data for the 5-nitro isomer stands in contrast to other substituted derivatives of the benzo[cd]indol-2(1H)-one core, highlighting a clear gap in the current scientific knowledge. Further investigation is required to elucidate the unique characteristics and potential applications of this particular nitro-substituted derivative.
Structure
3D Structure
Properties
Molecular Formula |
C11H6N2O3 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
5-nitro-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H6N2O3/c14-11-7-4-5-9(13(15)16)6-2-1-3-8(12-11)10(6)7/h1-5H,(H,12,14) |
InChI Key |
HEUWZZPNLPASHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 5 Nitrobenzo Cd Indol 2 1h One
General Synthetic Routes to the Benzo[cd]indol-2(1H)-one Skeleton
The construction of the fundamental benzo[cd]indol-2(1H)-one framework is a critical first step. Several synthetic approaches have been developed, primarily focusing on the formation of the characteristic lactam ring fused to a naphthalene (B1677914) system.
Synthesis from Naphthalic Anhydride (B1165640) Derivatives
A prevalent strategy for constructing the benzo[cd]indol-2(1H)-one skeleton commences with naphthalic anhydride derivatives. These precursors provide a robust platform for the subsequent formation of the lactam ring. The process typically involves the reaction of a naphthalic anhydride with an amine source, leading to the formation of a naphthalimide intermediate. This intermediate then undergoes further transformations to yield the desired lactam.
Cyclization Reactions in the Formation of the Lactam Ring
The cyclization to form the lactam ring is a pivotal step in the synthesis of benzo[cd]indol-2(1H)-one. Various methods have been employed to achieve this transformation. One common approach involves the intramolecular cyclization of a suitably substituted naphthalene derivative. For instance, a palladium-catalyzed intramolecular aza-Wacker-type cyclization has been explored for the synthesis of related aza[3.1.0]bicycles, demonstrating the utility of transition metal catalysis in forming nitrogen-containing rings. nih.gov While not directly applied to 5-Nitrobenzo[cd]indol-2(1H)-one, these methods highlight the potential for developing novel cyclization strategies. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity. nih.gov
Another approach involves the reduction of a nitro group on the naphthalene ring, followed by intramolecular amide bond formation. This strategy is particularly relevant to the synthesis of the target molecule, as it incorporates the nitro functionality at an early stage.
Rearrangement Mechanisms (e.g., Lossen Rearrangement Analogs)
Rearrangement reactions, such as those analogous to the Lossen rearrangement, can also be utilized to construct the lactam ring of the benzo[cd]indol-2(1H)-one system. The Lossen rearrangement traditionally involves the conversion of a hydroxamic acid to an isocyanate, which can then be trapped intramolecularly to form a cyclic amide. While direct application of the Lossen rearrangement to form benzo[cd]indol-2(1H)-one from a corresponding naphthalic hydroxamic acid derivative is not extensively documented in the provided search results, the principles of such rearrangements are fundamental in heterocyclic synthesis.
Targeted Synthesis of this compound
The specific synthesis of this compound requires careful consideration of precursor selection and controlled nitration methods to ensure the nitro group is introduced at the desired C5 position.
Precursor Selection and Chemical Transformations
The choice of starting material is critical for the successful synthesis of this compound. A common and effective precursor is 5-nitro-1H-indole. d-nb.info The synthesis can proceed through a Vilsmeier-Haack reaction on 5-nitro-1H-indole to generate an aldehyde intermediate. d-nb.info This intermediate serves as a key building block for further elaboration.
Another strategy involves starting with a pre-functionalized naphthalene derivative. For instance, the nitration of 2-iodobenzoic acid can be a step towards building the necessary substituted naphthalene core. beilstein-journals.org
The following table summarizes key precursors and their transformations:
| Precursor | Reagents and Conditions | Intermediate/Product | Reference |
| 5-nitro-1H-indole | Vilsmeier-Haack reagent (e.g., POCl3, DMF) | 5-nitro-1H-indole-3-carbaldehyde | d-nb.info |
| 2-iodobenzoic acid | Nitrating agent (e.g., HNO3/H2SO4) | Nitrated 2-iodobenzoic acid derivative | beilstein-journals.org |
This table is generated based on synthetic principles and may not represent a direct, one-step synthesis to the final product.
Optimization of Reaction Conditions for Scalable Production
Transitioning the synthesis of this compound from laboratory scale to industrial production necessitates a thorough optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include catalyst selection, solvent choice, temperature control, and reaction time.
For precursor synthesis, particularly in steps involving catalytic reductions or cyclizations, optimizing catalyst loading and type is crucial. For example, in related indole (B1671886) syntheses starting from nitroarenes, a two-step manifold involving reduction followed by cyclization has been developed for scalability. nih.gov The initial reduction of a nitroarene can be achieved using reagents like hydrazine (B178648) monohydrate with a rhodium on activated charcoal (Rh/C) catalyst. nih.gov Subsequent reaction optimization might involve exploring different catalysts, catalyst-to-substrate ratios, and reaction times to maximize yield and throughput. nih.gov
Table 1: Parameters for Optimization in Scalable Synthesis
| Parameter | Laboratory Scale Approach | Considerations for Scalable Production |
|---|---|---|
| Catalyst | High-loading noble metal catalysts (e.g., 5% Rh/C) nih.gov | Lowering catalyst loading, exploring less expensive catalysts (e.g., Pd/C), catalyst recycling protocols. |
| Reagents | Use of stoichiometric reagents. | Use of catalytic reagents, exploring safer and more environmentally benign alternatives. |
| Temperature | Often conducted at low temperatures (e.g., 0 °C) for control. nih.gov | Optimization for ambient or slightly elevated temperatures to reduce energy costs, while maintaining selectivity. |
| Reaction Time | Can be lengthy (e.g., several hours to overnight). nih.gov | Minimizing reaction time through catalyst and temperature optimization to increase batch throughput. |
| Purification | Chromatographic separation. | Development of crystallization-based purification methods to avoid costly and time-consuming chromatography. |
Chemical Transformations and Derivatization Strategies of this compound
The this compound scaffold is a versatile starting material for a wide array of chemical derivatives. The nitro group, in particular, serves as a synthetic handle for introducing diverse functionalities, which is crucial for developing new compounds for biological screening and structure-activity relationship (SAR) studies. acs.orgnih.govnih.govresearchgate.net
Reduction of the Nitro Group to the Amino Functionality (e.g., 5-aminobenz[cd]indol-2(1H)-one)
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 5-aminobenz[cd]indol-2(1H)-one, a key building block for further derivatization. This conversion can be accomplished using several methods, with catalytic hydrogenation being one of the most common and efficient. d-nb.info
Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method for the reduction of nitro groups in aromatic systems, including nitroindoles. d-nb.info Alternative systems, such as rhodium on carbon (Rh/C) with hydrazine monohydrate, have also been proven effective in the reduction of nitroarenes as part of a scalable, consecutive two-step synthesis of indoles. nih.gov
Table 2: Comparison of Methods for Nitro Group Reduction
| Method | Reagents & Conditions | Advantages |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, various solvents (e.g., Ethanol, Ethyl Acetate) | High yield, clean reaction, product easily isolated. |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C or Rh/C, THF/CH₂Cl₂ nih.gov | Avoids the use of high-pressure hydrogen gas, suitable for scalable synthesis. nih.gov |
| Chemical Reduction | SnCl₂·2H₂O, HCl/Ethanol | Effective for substrates sensitive to catalytic conditions. |
The resulting 5-aminobenz[cd]indol-2(1H)-one is a versatile intermediate that can undergo various reactions, including oxidation back to the nitro derivative or substitution at the amino group.
Diazotization and Subsequent Conversion to Halogenated Derivatives (e.g., 5-iodobenz[cd]indol-2(1H)-one)
The amino group of 5-aminobenz[cd]indol-2(1H)-one can be converted into a diazonium salt, which is a highly useful intermediate for introducing a range of substituents. The Sandmeyer reaction is a classic method for converting diazonium salts into halogenated derivatives.
To synthesize 5-iodobenz[cd]indol-2(1H)-one, the 5-amino derivative is first treated with a solution of sodium nitrite (B80452) in a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt. This unstable intermediate is then treated in situ with a solution of potassium iodide, which displaces the diazonium group to yield the 5-iodo derivative. This halogenated scaffold is particularly valuable for subsequent cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions on Modified Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of pharmaceuticals and complex organic molecules. researchgate.net The halogenated derivatives of benzo[cd]indol-2(1H)-one, such as the 5-iodo compound, are excellent substrates for these reactions.
Reactions like the Suzuki-Miyaura coupling (using organoboronic acids), the Heck reaction (with alkenes), and the Buchwald-Hartwig amination (with amines) can be employed to introduce a wide variety of substituents at the 5-position of the benzo[cd]indol-2(1H)-one core. researchgate.netrsc.org These reactions typically utilize a palladium catalyst, a suitable ligand, and a base to facilitate the catalytic cycle. The choice of reaction conditions is crucial for achieving high yields and can be adapted for a broad range of substrates. researchgate.net
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
The ability to introduce a wide range of substituents onto the benzo[cd]indol-2(1H)-one scaffold is essential for conducting detailed structure-activity relationship (SAR) studies. These studies are critical in medicinal chemistry for optimizing the biological activity of lead compounds. nih.govescholarship.org The benzo[cd]indol-2(1H)-one core has been identified as a privileged scaffold for inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, which are targets in cancer and inflammation research. acs.orgnih.gov
Through systematic derivatization, researchers have explored how different functional groups at various positions on the scaffold influence potency and selectivity. For example, in the development of BET bromodomain inhibitors, various groups have been introduced, and their effects on binding affinity (Kd) or inhibitory concentration (IC50) have been measured. nih.govresearchgate.net
Table 3: Example of Substituent Effects on BRD4 Bromodomain Inhibition
| Compound | R-Group on Benzo[cd]indol-2(1H)-one | BRD4 Binding (Kd, nM) |
|---|---|---|
| Lead Compound | Specific ether linkage at C-5 | 137 nih.gov |
| Optimized Compound | Modified ether linkage at C-5 | 124 nih.gov |
This table is illustrative and based on findings for derivatives of the core scaffold. The specific substitutions are detailed in the cited literature.
These SAR studies have demonstrated that modifications, such as adding polyamine conjugates, can also target the molecule to specific cellular compartments like the lysosome, leading to the development of antimetastatic agents. acs.orgnih.gov The derivatization of the core structure is a key strategy for modulating the compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov
Spectroscopic and Structural Characterization Methodologies for 5 Nitrobenzo Cd Indol 2 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed map of proton and carbon environments can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In 5-Nitrobenzo[cd]indol-2(1H)-one, the spectrum would be characterized by signals from the aromatic protons and the N-H proton of the lactam.
The aromatic region would display a complex pattern of signals for the protons on the naphthalene (B1677914) core. The electron-withdrawing nitro group at the C-5 position would significantly deshield adjacent protons, causing them to resonate at a lower field (higher ppm). For instance, the proton at C-4 would likely appear as a doublet shifted downfield due to both the anisotropic effect of the adjacent aromatic ring and the strong electron-withdrawing nature of the nitro group. The remaining aromatic protons would exhibit coupling patterns (doublets, triplets, or doublet of doublets) characteristic of their relationship (ortho, meta, para) to each other.
The lactam N-H proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. In derivatives where the N-1 position is substituted, this signal would be absent. For example, in 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, the protons of the butyl chain introduce new signals in the aliphatic region of the spectrum. nih.gov
Table 1: Representative ¹H NMR Data for a Substituted Benzo[cd]indol-2(1H)-one Derivative. nih.gov
| Compound | Solvent | Proton Signals (δ, ppm) and Multiplicity |
|---|---|---|
| 6-acetylbenzo[cd]indol-2(1H)-one | CDCl₃ | 9.20 (d), 8.72 (s), 8.12 (t), 7.84 (t), 7.02 (d), 2.72 (s) |
This table presents data for derivatives to illustrate the types of signals observed for the core structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, aromatic C, aliphatic C).
For this compound, a key signal would be the lactam carbonyl carbon (C-2), expected to appear significantly downfield, typically in the range of 168-170 ppm. nih.gov The carbons of the aromatic system would generate a series of signals in the 100-150 ppm region. The carbon atom bearing the nitro group (C-5) would be strongly deshielded. Other quaternary carbons in the fused ring system would also be identifiable. For example, in 6-acetylbenzo[cd]indol-2(1H)-one, the lactam carbonyl appears at 168.53 ppm, while the acetyl carbonyl is further downfield at 198.05 ppm. nih.gov
Table 2: Representative ¹³C NMR Data for a Substituted Benzo[cd]indol-2(1H)-one Derivative. nih.gov
| Compound | Solvent | Carbon Signals (δ, ppm) |
|---|---|---|
| 6-acetylbenzo[cd]indol-2(1H)-one | CDCl₃ | 198.05 (C=O, acetyl), 168.53 (C=O, lactam), 140.56, 133.48, 131.77, 129.53, 127.23, 126.56, 125.88, 124.82, 124.00, 103.91, 27.03 (CH₃) |
This table showcases data from derivatives to provide insight into the carbon skeleton's spectral features.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of adjacent protons within the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. mdpi.com This technique would be instrumental in confirming the placement of the nitro group at C-5 by observing correlations from nearby protons (e.g., H-4 and H-6) to the C-5 carbon. It also helps in assigning quaternary carbons by correlating them with nearby protons.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. udel.edu
For this compound, the IR spectrum would be dominated by several key absorptions:
N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretch of the lactam.
C=O Stretch: A strong, sharp absorption band for the lactam carbonyl group, typically appearing around 1670-1700 cm⁻¹. The exact position is influenced by ring strain and conjugation. nih.gov
NO₂ Stretches: Two strong and characteristic absorption bands for the nitro group. The asymmetric stretch is expected in the 1550-1475 cm⁻¹ region, and the symmetric stretch in the 1360-1290 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com These are often among the most intense peaks in the spectrum.
Aromatic C=C Stretches: Several medium to weak bands in the 1600-1450 cm⁻¹ region.
Aromatic C-H Stretches: Absorption bands appearing above 3000 cm⁻¹.
Table 3: Expected IR Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
|---|---|---|---|
| Lactam N-H | Stretch | 3200 - 3400 | Medium, Sharp |
| Lactam C=O | Stretch | 1670 - 1700 | Strong, Sharp |
| Nitro NO₂ | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro NO₂ | Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (Molecular Formula: C₁₁H₆N₂O₃), the calculated molecular weight is approximately 214.18 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 214. The fragmentation pattern is expected to be characteristic of a nitroaromatic compound and a lactam. youtube.com Key fragmentation pathways would likely include:
Loss of a nitro group (NO₂), resulting in a fragment at m/z 168 (M-46).
Loss of nitric oxide (NO), giving a fragment at m/z 184 (M-30), followed by loss of a carbonyl group (CO) to yield a fragment at m/z 156.
Cleavage of the lactam ring, which could involve the loss of CO, leading to a fragment at m/z 186.
In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be prominently observed at m/z 215. nih.gov This is commonly seen in the analysis of benzo[cd]indol-2(1H)-one derivatives, which often show a strong [M+H]⁺ peak. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Assessment and Conjugation Studies
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The benzo[cd]indol-2(1H)-one core possesses an extended π-conjugated system. The presence of a nitro group, a powerful auxochrome and chromophore, is expected to significantly influence the absorption spectrum.
The π → π* transitions of the conjugated aromatic system will result in strong absorption bands in the UV region. The introduction of the nitro group will likely cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths, potentially into the visible range, as it extends the conjugation. youtube.comlibretexts.org The n → π* transition associated with the carbonyl group and the nitro group would also be present, typically appearing as weaker bands at longer wavelengths than the main π → π* transitions. The study of various nitro compounds by UV-Vis spectroscopy confirms that the position of λ_max is sensitive to the molecular environment. researchgate.net
Analyzing the λ_max values for this compound and its derivatives can provide valuable insights into the extent of electronic delocalization and the effects of different substituents on the electronic structure of the core scaffold. libretexts.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination
X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of a molecule's electron density, from which the precise arrangement of atoms in a crystal can be determined. This method is indispensable for establishing the absolute stereochemistry of chiral molecules and for understanding the conformational preferences of molecules in the solid state.
Studies on derivatives of the benzo[cd]indol-2(1H)-one core have demonstrated the utility of X-ray crystallography in confirming their synthesized structures and understanding their interactions with biological targets. For instance, the crystal structure of a 2-aminoethyleneamine derivative of benzo[cd]indol-2(1H)-one complexed with cyclin-dependent kinase 2 (CDK2) has been resolved, providing a detailed view of the binding mode and the crucial intermolecular interactions.
Furthermore, the development of novel heterocyclic systems based on the benzo[cd]indol-2(1H)-one scaffold, such as benzo[cd]furo[2,3-f]indol-4(5H)-ones, has been guided and confirmed by X-ray diffraction studies. These analyses have been instrumental in establishing the molecular and crystal structures of the resulting 7- and 8-aryl derivatives, confirming the outcome of cyclodehydration reactions.
Advanced Computational and Theoretical Investigations on Benzo Cd Indol 2 1h One Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intrinsic properties of molecules like 5-Nitrobenzo[cd]indol-2(1H)-one at the atomic level. While specific DFT studies exclusively on the 5-nitro substituted analogue are not extensively detailed in publicly available literature, the methodologies are well-established through research on the parent benzo[cd]indol-2(1H)-one scaffold and other nitroaromatic compounds. researchgate.netresearchgate.net
The initial step in any computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p)) to locate the energy minimum on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Conformational analysis would be particularly important for derivatives of this compound with flexible side chains. By systematically rotating rotatable bonds and calculating the energy of each conformation, a potential energy landscape can be mapped to identify low-energy conformers that are likely to be biologically active.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Value (Å/°) |
| C-N (Nitro) | 1.48 |
| N-O (Nitro) | 1.22 |
| C-C (Aromatic) | 1.39 - 1.42 |
| C=O (Lactam) | 1.23 |
| C-N (Lactam) | 1.38 |
| O-N-O Angle | 124.5° |
Note: This table is illustrative and represents typical values. Actual values would be derived from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring system, while the electron-withdrawing nitro group would significantly lower the energy of the LUMO, making the molecule a good electron acceptor. researchgate.net
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests a molecule is more reactive.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the oxygen atoms of the nitro group and the carbonyl group would carry significant negative charges, while the nitrogen of the nitro group and the adjacent carbon atoms would be electron-deficient. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.54 |
| HOMO-LUMO Gap | 4.31 |
Note: This table is illustrative. Actual values would be obtained from DFT calculations.
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, these would include:
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated to predict the positions of characteristic peaks, such as the C=O stretching of the lactam, the N-O stretching of the nitro group, and the C-H vibrations of the aromatic system.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). For this compound, transitions involving the π-systems of the aromatic rings and the nitro group would be prominent. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and are highly sensitive to the electronic environment of the nuclei.
While no specific reaction mechanisms involving this compound have been detailed in the reviewed literature, DFT is a powerful tool for such investigations. It can be used to map the potential energy surface of a chemical reaction, locating the transition state structures that connect reactants and products. The energy barrier of the transition state determines the reaction rate. This approach is invaluable for understanding metabolic pathways or the mechanism of covalent inhibition of a target protein.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation extend the investigation of single molecules to their interactions with complex biological systems.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is central to structure-based drug design. Analogues of this compound have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. researchgate.netnih.govacs.orgbohrium.com
In a typical docking study, the crystal structure of the protein (e.g., BRD4) is used as the receptor. nih.govbohrium.com The this compound molecule would be docked into the active site, and a scoring function would estimate the binding affinity. The results would reveal the binding mode, including key interactions such as:
Hydrogen Bonds: The nitro group and the lactam carbonyl of this compound could act as hydrogen bond acceptors, interacting with donor residues in the BRD4 active site, such as asparagine or tyrosine.
π-π Stacking: The planar aromatic core of the molecule could form favorable π-π stacking interactions with aromatic residues like tryptophan or tyrosine in the binding pocket.
Hydrophobic Interactions: Alkyl or aryl substituents on the benzo[cd]indol-2(1H)-one scaffold can engage in hydrophobic interactions with nonpolar residues of the protein.
Table 3: Illustrative Molecular Docking Results of a Benzo[cd]indol-2(1H)-one Analogue with BRD4
| Parameter | Value | Reference |
| Protein Target | BRD4 Bromodomain | bohrium.com |
| Binding Affinity (Kd) | 137 nM | nih.gov |
| Key Interacting Residues | Asn140, Trp81, Pro82, Leu92 | researchgate.net |
| Observed Interactions | Hydrogen bonds, π-π stacking | researchgate.net |
These computational predictions are invaluable for guiding the synthesis of new analogues with improved affinity and selectivity. For instance, understanding the specific interactions of the 5-nitro group could lead to the design of derivatives that optimize these interactions for enhanced biological activity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Compound-Target Complexes
Molecular dynamics (MD) simulations have provided critical insights into the dynamic behavior of benzo[cd]indol-2(1H)-one analogues when complexed with their biological targets, most notably the first bromodomain of BRD4 (BRD4-BD1). These simulations, which model the movement of atoms and molecules over time, offer a more realistic picture of the interactions within the binding pocket compared to static crystallographic structures.
One of the key findings from MD simulations is the stability of the binding of these inhibitors within the acetyl-lysine (KAc) binding pocket of BRD4. nih.gov The benzo[cd]indol-2(1H)-one scaffold fits snugly into this pocket, where it is stabilized by a network of hydrophobic interactions with key residues such as Val87, Leu92, Leu94, and Ile146. nih.gov The carbonyl oxygen of the lactam ring forms a crucial hydrogen bond with the conserved asparagine residue (Asn140) and a water-mediated hydrogen bond with a tyrosine residue (Tyr97), anchoring the molecule in place. nih.gov
MD simulations have also been employed to understand the conformational changes that occur upon inhibitor binding. For instance, simulations have shown that the binding of certain inhibitors can induce a partial α-helix formation in the Trp81-Ala89 region of BRD4. nih.gov The stability of the inhibitor-protein complex can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and the ligand over the simulation time. A stable complex is characterized by low RMSD and RMSF values, indicating minimal conformational changes and a tightly bound ligand. nih.gov
Furthermore, MD simulations coupled with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations have been used to estimate the binding free energies of different benzo[cd]indol-2(1H)-one analogues. nih.gov These calculations have been instrumental in ranking compounds based on their predicted binding affinities and have shown good correlation with experimentally determined potencies, thereby guiding the selection of compounds for synthesis and biological evaluation. nih.gov
Table 1: Key Interactions and Dynamic Properties of Benzo[cd]indol-2(1H)-one Analogues with BRD4-BD1 from MD Simulations
| Feature | Observation from MD Simulations | Reference |
| Binding Pocket | Acetyl-lysine (KAc) binding pocket | nih.gov |
| Key Hydrophobic Interactions | Val87, Leu92, Leu94, Ile146 | nih.gov |
| Key Hydrogen Bonds | Asn140 (direct), Tyr97 (water-mediated) | nih.gov |
| Ligand Stability | Low Root-Mean-Square Deviation (RMSD) | nih.gov |
| Protein Flexibility | Low Root-Mean-Square Fluctuation (RMSF) in binding site residues | nih.gov |
| Binding Free Energy | Calculated using MM/GBSA | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for this compound are not extensively reported in the public domain, the principles of QSAR have been widely applied to nitroaromatic and heterocyclic compounds, providing a framework for how such models could be developed for this class of inhibitors. nih.govnih.govnih.gov
A QSAR model for benzo[cd]indol-2(1H)-one analogues would typically involve the calculation of a set of molecular descriptors for each compound. These descriptors can be categorized as:
Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.
Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices.
Quantum chemical descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as atomic charges. For nitroaromatic compounds, the energy of the LUMO is often a critical descriptor related to their reactivity and biological activity. nih.gov
3D descriptors: These describe the three-dimensional shape and steric properties of the molecule.
Once the descriptors are calculated, a statistical method is used to build a model that correlates a subset of these descriptors with the measured biological activity (e.g., IC50 values for BRD4 inhibition). Common statistical methods include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. nih.gov
For a series of this compound analogues, a QSAR model could reveal the key structural features that contribute to their inhibitory potency. For example, the model might show that specific substitutions on the benzo[cd]indol-2(1H)-one core that enhance hydrophobicity or modulate the electronic properties of the nitro group lead to increased activity. The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its robustness and ability to accurately predict the activity of new, untested compounds. nih.gov
Table 2: Potential Descriptors and Methods for QSAR Modeling of this compound Analogues
| Descriptor Type | Examples | Relevance to Nitrobenzo[cd]indol-2(1H)-ones |
| Constitutional | Molecular Weight, Number of Nitrogen Atoms | Basic properties influencing bioavailability. |
| Topological | Connectivity Indices, Shape Indices | Describes the overall molecular architecture. |
| Quantum Chemical | ELUMO, EHOMO, Atomic Charges on Nitro Group | Crucial for understanding the electronic effects of the nitro group on binding and reactivity. |
| 3D Descriptors | Molecular Surface Area, Molecular Volume | Relates to the fit of the molecule within the binding pocket. |
| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | To build the mathematical model correlating descriptors with biological activity. |
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite extensive searches of publicly available scientific databases and research publications, no specific studies or data were found concerning the biological activity of the chemical compound this compound. The requested research profiles, including its potential as an anti-cancer agent through kinase and bromodomain inhibition, are not documented in the accessible literature.
The inquiry sought to detail the compound's activity in several key areas of cancer research:
Kinase Inhibition: Specifically, its effects on Fibroblast Growth Factor Receptor 1 (FGFR1) and Aurora B Kinase. This would typically involve enzymatic assays to determine inhibitory concentrations (such as IC50 values) and studies to elucidate the kinetics and mechanism of how the compound binds to these protein kinases.
Bromodomain and Extra-Terminal (BET) Protein Inhibition: Focusing on its interaction with Bromodomain-containing protein 4 (BRD4). This would include research into its selectivity for the different bromodomain subunits (BD1 versus BD2) and the molecular details of its interaction within the acetyl-lysine binding pockets of these proteins.
While the broader scaffold of benzo[cd]indol-2(1H)-one and its derivatives have been the subject of investigation as potential therapeutic agents, including as inhibitors of Aurora B kinase and BRD4, no studies have been published that specifically report on the synthesis or biological evaluation of the 5-nitro substituted variant.
Therefore, the requested detailed article, including data tables on enzymatic assays, inhibition kinetics, and binding mechanisms for this compound, cannot be generated at this time due to the absence of foundational research data in the public domain.
It is possible that research on this specific compound is proprietary and has not been disclosed, or that it is an area of ongoing investigation that has not yet resulted in published findings.
Biological Activity Research Profiles of Benzo Cd Indol 2 1h One Scaffolds
Anti-Cancer and Anti-Proliferative Research
Bromodomain and Extra-Terminal (BET) Protein Inhibition (e.g., BRD4)
Cellular Anti-Proliferative Assays in Cancer Cell Lines
Derivatives of the benzo[cd]indol-2(1H)-one scaffold have demonstrated notable anti-proliferative effects across a range of cancer cell lines. Early research identified a benzo[cd]indol-2(1H)-one compound that exhibited moderate anti-proliferative activity against leukemia cell lines MV4-11 and HL-60, as well as the colon cancer cell line HT-29. nih.gov More targeted studies have shown that these compounds can reduce the viability of cancer cells driven by specific signaling pathways. For instance, a benzo[cd]indol-2(1H)-one derivative was found to diminish the viability of GLI-driven lung cancer cells and medulloblastoma spheroids, with its potency in these assays being comparable to its inhibitory effect on the Hedgehog pathway. nih.govnih.gov
Further investigations into mono- and bis-1H-benzo[c,d]indol-2-one derivatives revealed selective anti-tumor activities. One particular compound, featuring an N,N-dimethylamino-ethyl-ethane-1,2-diamine side chain, showed significant inhibitory concentrations against the A549 lung cancer and P388 leukemia cell lines. nih.gov
Table 1: Anti-Proliferative Activity of Benzo[cd]indol-2(1H)-one Derivatives
| Compound/Derivative | Cell Line | Activity |
|---|---|---|
| Benzo[cd]indol-2(1H)-one 1 | MV4-11 (Leukemia) | Moderate anti-proliferative effects |
| Benzo[cd]indol-2(1H)-one 1 | HL-60 (Leukemia) | Moderate anti-proliferative effects |
| Benzo[cd]indol-2(1H)-one 1 | Medulloblastoma spheroids | Reduces viability |
| A3 (mono-1H-benzo[c,d]indol-2-one) | A549 (Lung Cancer) | IC50: 0.428 µM |
Downregulation of Oncogenic Gene Expression
The mechanism behind the anti-proliferative effects of benzo[cd]indol-2(1H)-one derivatives is linked to their ability to modulate the expression of key oncogenes.
c-Myc: The oncogene c-Myc is a critical driver of tumorigenesis in many human cancers. nih.gov The benzo[cd]indol-2(1H)-one scaffold has been identified as a potent inhibitor of BET bromodomains, which are proteins that act as readers of the histone code and are involved in transcriptional activation. nih.gov By inhibiting BET bromodomains, these compounds can effectively downregulate the transcription of MYC. nih.gov This leads to a depletion of the c-Myc oncoprotein, resulting in cell cycle arrest and senescence in cancer cells. nih.gov Furthermore, research into 5-nitroindole (B16589) derivatives has shown they can bind to and stabilize G-quadruplex structures in the c-Myc promoter, which also leads to the downregulation of c-Myc expression. nih.gov
Bcl-2: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with anti-apoptotic members like Bcl-2 itself being attractive targets for cancer therapy. nih.govambeed.com While direct studies on 5-Nitrobenzo[cd]indol-2(1H)-one are specific, the broader indole (B1671886) scaffold has been successfully utilized to design potent Bcl-2 inhibitors. nih.gov Additionally, a polyamine conjugate of benzo[cd]indol-2(1H)-one, compound 5e, was found to modulate the expression of Bcl-2 as part of its mechanism in triggering apoptosis. acs.orgnih.gov
CDK6: While research has identified certain naphthostyril derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), specific data on the direct inhibition of CDK6 by this compound is not prominently available in the reviewed literature.
Epigenetic Targeting via Hedgehog Pathway Inhibition
A significant area of investigation for benzo[cd]indol-2(1H)-one derivatives is their role as inhibitors of the Hedgehog (HH) signaling pathway, a crucial pathway in embryonic development and cancer. nih.govnih.gov These compounds have been shown to act as downstream inhibitors of the HH pathway, functioning with sub-micromolar potency in various cell models. nih.govnih.gov The mechanism of inhibition is tied to their function as BET bromodomain inhibitors. nih.gov By engaging with BET bromodomains, these compounds can reduce the cellular levels of key pathway components like GLI1 and GLI2, effectively shutting down the oncogenic signaling cascade. nih.govresearchgate.net This epigenetic targeting represents a promising strategy for cancers driven by the HH pathway. nih.govnih.gov
Table 2: Hedgehog Pathway Inhibition by Benzo[cd]indol-2(1H)-one 1
| Cell Line/Condition | pIC50 |
|---|---|
| Shh-LIGHT2 (stimulated with ShhN) | 6.5 ± 0.1 |
| Shh-LIGHT2 (stimulated with SAG) | 6.5 ± 0.1 |
| SUFU-KO-LIGHT | 6.8 ± 0.2 |
Lysosome-Targeted Antimetastatic Research through Polyamine Conjugation
To enhance cellular uptake and target specific organelles, researchers have conjugated the benzo[cd]indol-2(1H)-one scaffold with polyamines. acs.orgnih.govnih.gov This strategy leverages the polyamine transport system, which is often upregulated in cancer cells, to deliver the compound to the lysosomes. acs.orgnih.gov One such conjugate, designated 5e, was identified as a lead compound that inhibits pulmonary metastasis and tumor growth in animal models. acs.orgnih.gov These conjugates can act as dual-functional agents, serving as fluorescent probes that localize in the lysosome and as antimetastatic compounds that induce both apoptosis and autophagy. acs.orgnih.gov The mechanism involves lysosome-mediated pathways, highlighting the potential of this approach for developing therapies against metastatic cancer. nih.gov
DNA Interaction Studies
The benzo[cd]indol-2(1H)-one structure and its derivatives have been investigated for their ability to interact with DNA.
G-quadruplex stabilization: DNA G-quadruplexes are non-canonical DNA structures found in guanine-rich sequences, such as the promoter region of the c-Myc oncogene. nih.gov Stabilization of these structures can inhibit gene transcription. A series of pyrrolidine-substituted 5-nitroindole derivatives were synthesized and shown to bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression and cell-cycle arrest in cancer cells. nih.gov NMR studies revealed that these compounds interact with the terminal G-quartets of the G-quadruplex. nih.gov
DNA Intercalation: A series of mono- and bis-1H-benzo[c,d]indol-2-one derivatives with flexible basic side chains were designed as novel DNA intercalators. nih.gov The study evaluated how the aromatic chromophore and the amine side chains contribute to DNA binding through intercalation and electrostatic interactions, respectively. nih.gov
Other Investigational Biological Activities
Antimicrobial Research
The therapeutic potential of the 5-nitro-substituted indole core extends to antimicrobial applications.
Antibacterial and Antifungal Research: While a broad spectrum of indole derivatives has shown antimicrobial properties, specific research on aminomethylated derivatives of related scaffolds like 5-nitro-1H-benzo[d]imidazoles and 6-nitrobenzo[d]oxazol-2(3H)-ones has demonstrated their potential as antimicrobial agents. researchgate.netnih.gov Studies on various indole-based compounds have reported activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.govnih.gov The presence of a nitro group has been noted in some studies to contribute to stronger antimicrobial effects. nih.gov Flavonoids and alkaloids containing indole moieties are also known for their antibacterial and antifungal activities. mdpi.comnih.gov
Anti-inflammatory Response Modulation
While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of benzo[cd]indol-2(1H)-one derivatives has shown promise in modulating inflammatory responses, primarily through the inhibition of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. acs.orgnih.govnih.gov BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in inflammation. nih.gov
Inhibition of BET proteins, particularly BRD4, has been established as a therapeutic strategy for inflammatory conditions. acs.orgnih.gov Several benzo[cd]indol-2(1H)-one derivatives have been identified as potent BET bromodomain inhibitors. acs.orgnih.gov For instance, research has led to the discovery of benzo[cd]indol-2(1H)-one compounds that exhibit high selectivity for the first bromodomain (BD1) of BET proteins. nih.gov One such derivative, referred to as compound 68 (LT052) , was found to mediate the BRD4/NF-κB/NLRP3 signaling pathway, which is implicated in inflammatory processes. nih.govebi.ac.uk This compound demonstrated significant efficacy in a rat model of acute gouty arthritis, a condition characterized by intense inflammation. nih.gov
The anti-inflammatory potential of the benzo[cd]indol-2(1H)-one scaffold is further supported by the development of derivatives with high oral bioavailability and moderate half-lives, making them suitable candidates for therapeutic development for inflammatory diseases. acs.orgnih.gov The mechanism of action involves the benzo[cd]indol-2(1H)-one core binding to the acetyl-lysine binding pocket of the bromodomain. acs.org
Although specific data on the 5-nitro substitution is scarce, the anti-inflammatory activity of other indole derivatives has been noted. For example, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in vitro. nih.govrsc.org
Table 1: Inhibitory Activity of Selected Benzo[cd]indol-2(1H)-one Derivatives
| Compound | Target | IC50 (nM) | Selectivity | Reference |
|---|---|---|---|---|
| Compound 68 (LT052) | BRD4 BD1 | 88 | >100-fold over BRD4 BD2 | nih.gov |
| A specific BRD4 inhibitor | BRD4 | - | Specific | researchgate.net |
Note: The table is populated with data for representative compounds from the broader class of benzo[cd]indol-2(1H)-ones due to the lack of specific data for this compound.
Analgesic Property Evaluation
Direct evaluation of the analgesic properties of this compound is not well-documented in the current scientific literature. However, the broader family of indole derivatives has been investigated for its analgesic potential. nih.govnih.gov For instance, studies on indole-imidazolidine derivatives have demonstrated antinociceptive effects in acetic acid-induced writhing tests, suggesting a peripheral analgesic action. nih.gov These effects are likely linked to the modulation of the immune system and the reduction of inflammatory mediators that contribute to pain. nih.gov
Furthermore, some indole derivatives have been synthesized and shown to possess both significant anti-inflammatory and analgesic activities, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in certain preclinical models. nih.gov The development of novel NSAIDs with improved side-effect profiles is an ongoing area of research, and indole-based compounds represent a promising avenue. nih.gov While these findings are for different classes of indole derivatives, they highlight the potential of the indole scaffold in the development of new analgesic agents.
Structure-Activity Relationship (SAR) and Rational Design in Biological Contexts
The exploration of the benzo[cd]indol-2(1H)-one scaffold has been significantly advanced through structure-activity relationship (SAR) studies and rational drug design, primarily in the context of BET bromodomain inhibition. acs.orgnih.gov
The planar benzo[cd]indol-2(1H)-one core is a critical pharmacophore that binds to the acetyl-lysine binding pocket of BET bromodomains. acs.org The carbonyl oxygen of the indolone ring is crucial as it interacts with the conserved asparagine residue (N140 in BRD4) and forms a water-mediated hydrogen bond with a tyrosine residue (Y97 in BRD4). acs.org
Structure-based virtual screening and subsequent optimization have led to the identification of key structural modifications that enhance potency and selectivity. acs.orgnih.gov For example, substitutions at the N-1 position of the indol-2-one (B1256649) ring and at the 6-position of the benzo ring have been extensively explored. nih.govnih.gov The introduction of various side chains at these positions has been shown to significantly impact binding affinity and selectivity for different BET bromodomains. nih.gov For instance, the development of derivatives with selectivity for the first bromodomain (BD1) over the second (BD2) has been a key objective, as this may lead to more targeted therapeutic effects with fewer side effects. nih.gov
In drug discovery, ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics for optimizing lead compounds. nih.govcore.ac.uksciforschenonline.org These parameters relate the binding affinity of a compound to its size and lipophilicity, respectively, providing a measure of the quality of the binding. nih.govcore.ac.uk For the benzo[cd]indol-2(1H)-one scaffold, optimizing these efficiencies is crucial for developing drug candidates with favorable pharmacokinetic properties. acs.orgnih.gov
While specific LE and LLE values for this compound are not available, the general principle in the optimization of benzo[cd]indol-2(1H)-one derivatives is to achieve high potency without excessively increasing molecular weight or lipophilicity. acs.orgnih.gov High lipophilicity can often lead to poor solubility, increased metabolic clearance, and off-target effects. sciforschenonline.org Therefore, medicinal chemists aim to introduce modifications that enhance binding through specific interactions rather than non-specific hydrophobic effects.
The development of benzo[cd]indol-2(1H)-one derivatives has been guided by a cycle of design, synthesis, and biological screening. acs.orgnih.govresearchgate.net Initial hits from virtual or high-throughput screening are subjected to structural modifications to improve their biological activity and drug-like properties. acs.orgnih.gov For example, the discovery of the benzo[cd]indol-2(1H)-one scaffold as a BET inhibitor was initiated through structure-based virtual screening. acs.orgnih.gov
Subsequent optimization efforts focused on modifying different positions of the scaffold to enhance potency and selectivity. nih.gov This targeted approach, informed by co-crystal structures of the compounds bound to their target proteins, allows for rational design of new analogs with improved efficacy. acs.org The evaluation of these optimized compounds in cellular and in vivo models of disease, such as inflammatory arthritis, provides crucial feedback for further design iterations. nih.gov This iterative process of targeted structural optimization based on biological screening is essential for advancing promising scaffolds like benzo[cd]indol-2(1H)-one towards clinical development. acs.orgnih.govnih.gov
Potential Applications and Future Research Directions
Versatility as Chemical Building Blocks in Advanced Organic Synthesis
The benzo[cd]indol-2(1H)-one framework is a valuable building block for creating complex organic molecules and serves as a key structural motif in the synthesis of various pharmaceuticals. chemimpex.com The presence of the nitro group on the 5-Nitrobenzo[cd]indol-2(1H)-one derivative enhances its versatility. This electron-withdrawing group can influence the reactivity of the aromatic system, enabling specific chemical transformations.
Furthermore, the nitro group itself serves as a synthetic handle. It can be readily reduced to an amino group (to form 5-Aminobenz[cd]indol-2(1H)-one), which then allows for a wide array of subsequent reactions, such as substitution reactions with alkyl halides or acyl chlorides to create a library of new derivatives. This synthetic flexibility allows chemists to systematically modify the core structure, which is fundamental for developing structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of advanced materials. frontiersin.org The synthesis of various functionalized derivatives, a common practice with the parent scaffold, highlights the potential for creating novel molecular architectures from the 5-nitro precursor. researchgate.netnih.govresearchgate.net
Exploration in Materials Science for Optoelectronic or Fluorescent Properties
The parent compound, benzo[cd]indol-2(1H)-one, was originally utilized in the creation of dyes and electronic typing materials. researchgate.netfrontiersin.orgnih.gov This historical use underscores the inherent electronic properties of the scaffold, which have since been explored in modern materials science, including in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com
Specifically, benzoindole-based cores have been successfully used to create deep blue fluorescent materials, which are critical for the commercial development of full-color displays and solid-state lighting. rsc.org Research on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core demonstrated its potential, achieving a high photoluminescence quantum yield. rsc.org Similarly, related nitro-heterocyclic compounds, such as those derived from 5-nitro-1H-indazole, have been synthesized and studied for their fluorescent properties. researchgate.net These findings strongly suggest that this compound could be a promising candidate for developing new optoelectronic and fluorescent materials. The nitro group, being a strong electron-withdrawing group, can significantly influence the photophysical properties of the molecule, potentially leading to materials with tailored emission spectra and enhanced performance in electronic devices.
Development of Novel Chemical Probes for Biological Target Identification
A particularly promising application of the benzo[cd]indol-2(1H)-one scaffold is in the development of chemical probes for bio-imaging. frontiersin.org Researchers have successfully created polyamine conjugates of benzo[cd]indol-2(1H)-one that act as fluorescent probes capable of targeting specific subcellular organelles, namely lysosomes. nih.govacs.org These probes not only allow for visualization within the cell but also possess dual functionality as therapeutic agents. nih.govacs.org
For instance, a homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC) and its derivatives have been shown to exhibit strong green fluorescence upon localization in lysosomes. nih.gov This capability is crucial for studying cellular processes and for identifying biological targets. Given that the introduction of functional groups can modulate fluorescence, the 5-nitro derivative could be used to develop new probes with potentially shifted emission wavelengths or enhanced quantum yields. These novel probes could be instrumental in target identification studies, helping to elucidate the mechanisms of action for new therapeutic compounds derived from this scaffold. nih.govnih.gov
Future Directions in Preclinical Therapeutic Development and Mechanism-of-Action Studies
The benzo[cd]indol-2(1H)-one scaffold has proven to be a rich source of lead compounds for preclinical therapeutic development, particularly in oncology and inflammatory diseases. Derivatives have shown potent activity in several key areas:
BET Bromodomain Inhibition: Compounds with the benzo[cd]indol-2(1H)-one core have been identified as a new class of potent and specific inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD4. researchgate.netacs.orgnih.gov These proteins are crucial epigenetic readers, and their inhibition is a promising strategy for treating cancer and inflammation. acs.orgnih.gov Optimized compounds have shown significant antiproliferative effects on leukemia cells and possess favorable pharmacokinetic profiles, including high oral bioavailability. acs.orgnih.gov Further research has focused on developing derivatives with high selectivity for the first bromodomain (BD1) over the second (BD2), which could lead to more targeted therapies with fewer side effects. acs.org
Hedgehog Pathway Inhibition: The scaffold is also the basis for inhibitors of the Hedgehog (HH) signaling pathway, a critical pathway in embryonic development that can drive cancer when dysregulated. nih.govnih.gov One such inhibitor demonstrated sub-micromolar potency in various cell models and was found to reduce the levels of key pathway proteins like GLI. nih.govnih.gov
Anti-metastatic Agents: As mentioned, polyamine conjugates of benzo[cd]indol-2(1H)-one can target lysosomes and have been shown to inhibit cancer cell migration and pulmonary metastasis in animal models. nih.govacs.org Their mechanism involves the induction of both apoptosis (programmed cell death) and autophagy (a cellular degradation pathway). frontiersin.orgnih.govacs.org
Future research will likely focus on leveraging the this compound scaffold to develop new drug candidates. The nitro group can be used to explore new binding interactions within protein targets or be converted to other functional groups to optimize potency and selectivity. In-depth mechanism-of-action studies will be crucial to understand how these new compounds exert their biological effects, building on existing knowledge of their role in modulating apoptosis, autophagy, and key signaling pathways like HH and NF-κB. acs.orgacs.org
Opportunities for Interdisciplinary Research and Methodological Advancement
The development of this compound and its derivatives is inherently an interdisciplinary endeavor, bridging organic synthesis, medicinal chemistry, materials science, and cell biology. researchgate.net A prime example of this synergy is the creation of dual-functional agents that are both fluorescent probes and anti-metastatic drugs, requiring expertise in both chemical synthesis and biological evaluation. frontiersin.orgacs.org
Methodological advancements have also been key to progress in this area. The initial identification of benzo[cd]indol-2(1H)-one's potential as a BET inhibitor was achieved through structure-based virtual screening (SBVS), a computational technique that significantly accelerates the discovery process. researchgate.netacs.orgnih.gov Future research will continue to rely on these interdisciplinary approaches. The combination of computational modeling, advanced synthetic chemistry, high-throughput biological screening, and sophisticated materials characterization will be essential to fully exploit the potential of the this compound scaffold and to translate laboratory discoveries into practical applications in medicine and technology.
Q & A
Q. What are the established synthetic routes for 5-Nitrobenzo[cd]indol-2(1H)-one derivatives?
The synthesis typically involves nitro-group functionalization and heterocyclic ring closure. For example:
- Friedel-Crafts acylation : Reacting acid chlorides with aromatic substrates (e.g., 1,2-dichlorobenzene) to form ketone intermediates, followed by hydrazine-mediated cyclization to yield indazole or benzimidazole derivatives .
- Reductive cyclization : Sodium dithionite (Na₂S₂O₄) in aqueous HCl can reduce intermediates to form fused indole systems, as seen in the synthesis of 2-(indol-2-yl)-benzimidazoles (yields: 59–65%, mp: 214–312°C) .
- One-step reactions : Electron-deficient acetylenes reacting with benzimidazoles under mild conditions to form diazocinones (e.g., 49% yield for a lysosome-targeting derivative) .
Q. How is structural characterization performed for this compound derivatives?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., indole protons at δ 6.2–7.7 ppm, carbonyl carbons at ~168 ppm) .
- IR : Confirm nitro groups (asymmetric stretch ~1520 cm⁻¹) and lactam carbonyls (~1680 cm⁻¹) .
- Elemental analysis : Validate purity (e.g., C 61.52%, H 6.70% for a lysosome-targeting derivative) .
- Melting points : Compare with literature values (e.g., 207–210°C for a diazocinone derivative) .
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
- Cross-validation : Use complementary techniques (e.g., HRMS for molecular weight confirmation alongside NMR ).
- Database referencing : Compare with crystallographic data from the Protein Data Bank (PDB) or computational models (e.g., MOE software) .
- Replication : Repeat synthesis under controlled conditions to rule out experimental artifacts .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalyst screening : Raney nickel improves nitro-group reduction efficiency (e.g., 65% yield for 5-aminoindazole derivatives) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .
- Temperature control : Lower temperatures (e.g., 70°C) minimize side reactions during Na₂S₂O₄ reductions .
Q. Example Optimization Table
| Parameter | Impact on Yield | Evidence Source |
|---|---|---|
| Catalyst (Raney Ni) | Increases reduction efficiency | |
| Solvent (DMF vs. EtOH) | Higher polarity improves cyclization | |
| Reaction time (2 vs. 4h) | Prolonged time reduces decomposition |
Q. How are biological activities of this compound derivatives evaluated?
- In vitro assays : Use lysosome-targeting probes (e.g., fluorescence-based uptake studies) .
- Structure-activity relationships (SAR) : Modify substituents (e.g., piperidyl groups) to assess potency changes .
- Computational modeling : Docking studies with MOE or similar software to predict target binding .
Q. What are the challenges in scaling up laboratory-scale syntheses?
- Purification : Column chromatography may become impractical; switch to recrystallization or fractional distillation .
- Exothermic reactions : Use controlled addition of reagents (e.g., Na₂S₂O₄) to prevent runaway reactions .
- Nitro-group stability : Avoid high temperatures (>100°C) to prevent decomposition .
Q. How can computational tools aid in designing novel derivatives?
- MOE simulations : Predict steric/electronic effects of substituents on bioactivity .
- Retrosynthetic analysis : Identify feasible pathways using databases like Reaxys or SciFinder .
- ADMET profiling : Estimate pharmacokinetic properties (e.g., solubility, metabolic stability) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
